Scientific Field: Medicinal Chemistry
Summary: This compound is utilized in the design of new pharmaceutical agents due to its unique structural motif. The spirocyclic framework of the molecule provides a rigid scaffold that can interact with various biological targets.
Methods: The compound is synthesized and then incorporated into larger drug-like molecules. It undergoes various chemical reactions to attach different functional groups, which are designed to interact with specific biological targets. Techniques like NMR, HPLC, LC-MS, and UPLC are used for characterization .
Scientific Field: Signal Transduction Research
Summary: Derivatives of this compound have been studied as modulators of MAP and PI3K signaling pathways, which are critical in various cellular processes.
Methods: The compound is used to create small molecules that are tested in cell lines for their ability to modulate these signaling pathways. The effects are analyzed using Western blotting and other molecular biology techniques.
Results: The modulators have shown efficacy in altering signal transduction in the desired manner, which could lead to new treatments for diseases where these pathways are dysregulated.
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride is a compound characterized by its unique spirocyclic structure, which consists of a bicyclic framework containing both nitrogen and carbon atoms. Its molecular formula is with a molecular weight of approximately 191.66 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the design of new pharmaceutical agents due to its ability to interact with various biological targets .
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride has been studied for its biological activities, particularly as a modulator of signaling pathways such as MAPK and PI3K. These pathways are critical in various cellular processes, including cell growth and apoptosis. Research indicates that derivatives of this compound exhibit efficacy in altering signal transduction, which could lead to new treatments for diseases associated with dysregulated signaling pathways .
The synthesis of 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride typically involves:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized for characterization throughout these steps .
This compound finds applications primarily in:
Interaction studies have shown that 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride can modulate key cellular signaling pathways. Techniques like Western blotting and cell line assays are employed to assess its effects on protein expression levels and cellular responses. These studies indicate promising results in altering cellular behavior, which may lead to novel therapeutic strategies .
Several compounds share structural or functional similarities with 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate | 2110507-78-1 | Ester derivative with enhanced solubility |
| Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane | 2028341-92-4 | Contains an oxo group, altering reactivity |
| 6-Azaspiro[3.4]octane-8-carboxylic acid | 1955554-31-0 | Parent structure lacking benzyl substitution |
The uniqueness of 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride lies in its rigid spirocyclic framework combined with the benzyl group, which enhances its ability to interact selectively with biological targets compared to other similar compounds. This structural feature contributes significantly to its potential as a therapeutic agent in drug development .
Spirocyclic compounds, characterized by two rings sharing a single atom (typically a quaternary carbon or heteroatom), represent a critical class of molecules in medicinal and materials chemistry. Their rigid three-dimensional geometry reduces conformational entropy, enhancing target-binding affinity and metabolic stability compared to planar analogs. This structural feature has led to their widespread use in drug discovery, with marketed therapeutics such as Spironolactone and Drospirenone exemplifying their pharmaceutical relevance.
The unique spiro architecture also enables modulation of physicochemical properties, including solubility and lipophilicity, by introducing steric hindrance and preventing π-π stacking interactions. For example, spiro compounds exhibit improved bioavailability in central nervous system targets due to optimized blood-brain barrier penetration.
Azaspiro[3.4]octanes, featuring a six-membered nitrogen-containing ring fused to a four-membered carbocycle, occupy a strategic niche in heterospirocyclic chemistry. The [3.4]-ring fusion balances strain energy (from the four-membered ring) with synthetic accessibility, making these derivatives versatile intermediates. Key applications include:
This compound combines three pharmacophoric elements:
Preliminary studies suggest utility as:
This review systematically examines:
Excluded areas: Formulation-specific data, toxicological profiles, and clinical trial outcomes.
The first laboratory preparations of nitrogen-containing spiro[3.4] frameworks were reported at the turn of the millennium, when John Papillon and Richard James Taylor obtained optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane from L-proline via tandem aldol–lactonisation, followed by oxo-functionalisation [1] [2]. Soon after, annulative approaches that closed either a cyclopentane ring or a strained four-membered ring onto a pre-installed azetidine were disclosed, enabling direct access to 2-azaspiro[3.4]octanes in moderate-to-good yields (55 – 88%) with minimal chromatography [3] [4]. These two historical lines—stepwise annulation versus one-pot cyclisation—still underpin modern strategies for 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid and its hydrochloride derivative.
| Route | Key Transformations | Typical Isolated Yield | Notes | Source |
|---|---|---|---|---|
| A | N-alkylation of cyclobutanedicarboxylate with benzylamine → β-keto amide → α-bromination → NaH-induced intramolecular alkylation (cyclobutane → azetidine annulation) | 72% for 6-benzyl-5,8-dioxo precursor | Readily scaled to 50 g; no protecting groups required | [5] |
| B | 1,3-Dipolar [3+2] cycloaddition between bicyclo-[1.1.0]butane and azomethine imine → strain-release spirocyclisation | 68% (diastereomeric mixture) | Scandium(III) triflate catalysis; tolerates aryl or heteroaryl benzyl groups | [6] |
| C | Rhodium(I)-catalysed cycloisomerisation/Diels–Alder cascade of tethered bis-allenes | 53% | Enables late-stage benzyl installation; amenable to chiral ligands | [7] |
Direct gas–solid HCl saturation of a 1 : 1 MeOH–ethyl acetate slurry of the free acid at 0 °C affords the monohydrochloride in 96% yield and 99.6% HPLC purity after filtration and ether‐washing. Water content ≤ 0.5% w/w is obtained by azeotropic drying [9] [10]. Continuous HCl metering in flow achieves identical quality with one-third the solvent volume and >90% overall atom economy [11].
Optical resolution of racemic 8-amino-6-benzyl-6-azaspiro[3.4]octane with D-tartaric acid precipitates the (S)-diastereomeric salt in 34% yield and ≥98% de [5]. Subsequent liberation furnishes (S)-6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid with 98% ee after two steps (Table 3).
| Resolution method | ee (%) | Overall yield | Scalability | Source |
|---|---|---|---|---|
| Diastereomeric crystallisation (D-tartaric acid) | 98 | 30% (multi-kg) | Seed-controlled, 20 L reactor | [5] |
| Supercritical CO₂ SFC on cellulose-3 | 99 | 48% (lab scale) | Rapid (≤1 h per 5 g) | Internal QC data |
Whole‐cell reduction of 6-benzyl-5,8-dioxo-6-azaspiro[3.4]octane by Phaeocrepsis sp. affords (R)-8-hydroxy precursor in 82% isolated yield with 96% ee; Mitsunobu inversion followed by LiAlH₄ reduction gives the (S)-amine, completing a biocatalytic route to either enantiomer [5]. Engineered haem-protein carbene transferases now deliver azaspiro[2.y]alkanes in 83% yield and 99 : 1 er under aqueous conditions, illustrating future potential for direct benzyl-azaspiro formations [12].
Adoption of the Twelve Principles has led to solvent-free microwave annulations (energy reduction >70%) and ultrasound-assisted Ugi-azide cascades that operate in water with near-quantitative atom economy [13] [14]. Continuous-flow oxidation of primary alcohols to acids with H₂O₂ over Pt/SiO₂ avoids heavy-metal waste and supplies the C-8 acid at up to 96% yield and 25 g d⁻¹ productivity, with water as the sole stoichiometric by-product [8].
| Metric (5 kg input) | Batch Route | Continuous-Flow Route | Improvement |
|---|---|---|---|
| Overall yield | 43% | 58% | +15% |
| Solvent volume | 55 L | 18 L | –67% |
| Cycle time | 48 h | 14 h | –71% |
| Process mass intensity | 115 | 68 | –41% |
Data collected during kg-scale technology transfer show a three-fold throughput advantage when the cyclobutane → azetidine annulation and the Pinnick oxidation are telescoped in a single flow manifold equipped with inline IR monitoring [11] [15].
DoE studies identified base equivalents and residence time as critical parameters for annulation. A quadratic model predicted an optimal 1.3 equiv NaH and 6 min residence, experimentally verified to raise yield from 72% to 82%. Automated feedback control cut reprocessing by 25% [11].
Preparative reverse-phase HPLC (C18, 45 → 65% acetonitrile, 0.1% formic acid) removes polar by-products, delivering >99% area purity. For enantiomeric analysis, chiral SFC on cellulose-3 (isocratic 40% MeOH/CO₂, 35 °C, 100 bar) resolves enantiomers in under four minutes with resolution > 3.0 [5].
Controlled HCl saturation yields a monohydrochloride that crystallises in the orthorhombic P2₁2₁2 space group, melting at 173 – 176 °C. Alternative fumarate or mesylate salts were less tractable, exhibiting hygroscopicity >2% w/w and inferior flow properties [9] [10].
| Test | Specification | Method |
|---|---|---|
| Identity | Conforms | ¹H/¹³C NMR (400 MHz, D₂O) |
| Purity | ≥ 99.0% | HPLC, 220 nm |
| Enantiomeric excess | ≥ 98% | Chiral SFC |
| Water content | ≤ 0.5% | Karl–Fischer titration |
| Residual solvents | IPA ≤ 100 ppm; MeOH ≤ 300 ppm | GC-FID |
| Inorganic chloride | 11.9 – 12.3% w/w | Argentometric titration |
These controls meet current ICH Q6 specifications for active pharmaceutical ingredient intermediates.